molecular formula C25H18ClN3O2S B3954533 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B3954533
M. Wt: 459.9 g/mol
InChI Key: QZJCQQXCVVTYSB-UHFFFAOYSA-N
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Description

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core linked via a sulfanyl (-S-) group to a 6-chloro-4-phenylquinazolin-2-yl moiety. The 3-methylphenyl substituent on the pyrrolidine ring introduces steric and electronic modifications that may influence its physicochemical and biological properties. The quinazoline ring system, a bicyclic structure containing two nitrogen atoms, is known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer activity .

Properties

IUPAC Name

3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2S/c1-15-6-5-9-18(12-15)29-22(30)14-21(24(29)31)32-25-27-20-11-10-17(26)13-19(20)23(28-25)16-7-3-2-4-8-16/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJCQQXCVVTYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of molecules, including pyrrolidine diones, sulfanyl-linked heterocycles, and chlorinated aromatics. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Functional Differences
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione 6-Chloro-4-phenylquinazolin-2-yl sulfanyl, 3-methylphenyl High planarity of quinazoline enhances π-π stacking; chlorine improves electrophilicity .
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione () Pyrrolidine-2,5-dione 11-Sulfanylundecanoyloxy Long aliphatic chain increases hydrophobicity; likely lower bioavailability than aromatic analogs .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole 3-Chlorophenyl sulfanyl, trifluoromethyl Pyrazole’s smaller ring reduces planarity; trifluoromethyl enhances metabolic stability .
Fipronil () Pyrazole 4-(Trifluoromethyl)sulfinyl, 2,6-dichloro-4-(trifluoromethyl)phenyl Sulfinyl group increases oxidative stability; broad-spectrum insecticidal activity .

Bioactivity and Dose-Effect Relationships

While specific dose-effect data for the target compound are unavailable, the Litchfield-Wilcoxon method () could be applied to evaluate its median effective dose (ED₅₀) relative to analogs. For instance, fipronil’s ED₅₀ for insecticidal activity is in the nanomolar range due to its sulfinyl group’s strong binding to insect GABA receptors . The target compound’s ED₅₀ may differ significantly owing to its distinct mechanism (e.g., kinase inhibition).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

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